N-(3-chlorophenyl)pyrrolidin-3-amine N-(3-chlorophenyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1378522-48-5
VCID: VC2856657
InChI: InChI=1S/C10H13ClN2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12-13H,4-5,7H2
SMILES: C1CNCC1NC2=CC(=CC=C2)Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

N-(3-chlorophenyl)pyrrolidin-3-amine

CAS No.: 1378522-48-5

Cat. No.: VC2856657

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)pyrrolidin-3-amine - 1378522-48-5

Specification

CAS No. 1378522-48-5
Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name N-(3-chlorophenyl)pyrrolidin-3-amine
Standard InChI InChI=1S/C10H13ClN2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12-13H,4-5,7H2
Standard InChI Key GFHCSIJCLZAWKC-UHFFFAOYSA-N
SMILES C1CNCC1NC2=CC(=CC=C2)Cl
Canonical SMILES C1CNCC1NC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Properties

N-(3-chlorophenyl)pyrrolidin-3-amine (CAS No. 1378522-48-5) is characterized by a pyrrolidine ring with an amino substituent at position 3, which forms a bond with a 3-chlorophenyl group. This structural arrangement classifies it as a secondary amine with both aliphatic and aromatic components. The compound's molecular framework incorporates a basic pyrrolidine scaffold that provides conformational constraints alongside the hydrophobic 3-chlorophenyl group that may facilitate specific receptor interactions.

Physical and Chemical Properties

The compound possesses several distinctive physicochemical properties that influence its biological behavior and potential pharmaceutical applications. These properties are summarized in Table 1 below:

Table 1: Physicochemical Properties of N-(3-chlorophenyl)pyrrolidin-3-amine

PropertyValue
CAS Number1378522-48-5
Molecular FormulaC₁₀H₁₃ClN₂
Molecular Weight196.67 g/mol
SMILES NotationClC1=CC(NC2CNCC2)=CC=C1
LogP2.1138
Topological Polar Surface Area (TPSA)24.06 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds2

The compound exhibits moderate lipophilicity as indicated by its LogP value of 2.1138, suggesting favorable membrane permeability characteristics . With a relatively low topological polar surface area of 24.06 Ų, the molecule potentially possesses good blood-brain barrier penetration capabilities, which could be particularly relevant for central nervous system applications. The presence of two hydrogen bond acceptors and two hydrogen bond donors enables multiple interaction points with biological targets .

Stereochemistry

The carbon at position 3 of the pyrrolidine ring represents a stereocenter, giving rise to potential stereoisomers with distinct three-dimensional arrangements. Specifically, the (3S)-N-(3-chlorophenyl)pyrrolidin-3-amine isomer has been characterized and documented in chemical databases .

ManufacturerProduct NumberPackage SizePrice (USD)Date
TRCC377903100mg$2852021-12-16
AK Scientific2802DS250mg$3992021-12-16
AK Scientific2802DS500mg$6712021-12-16

The compound is typically supplied with a purity of 95-97% for research applications . It is important to note that these prices may have changed since the date of the information, and researchers should contact suppliers directly for current pricing and availability information.

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